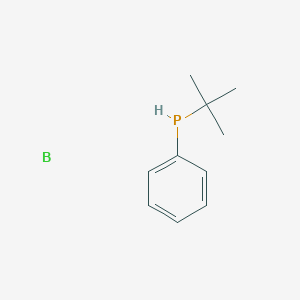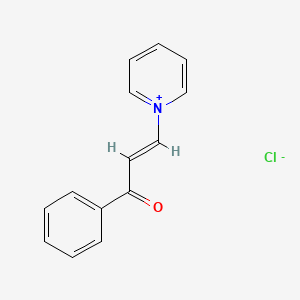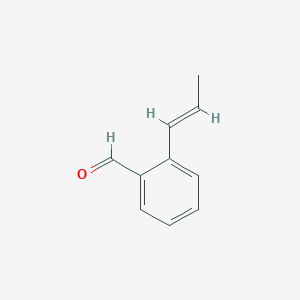
3-Hydroxypiperidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxypiperidine-1-carbonyl chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The hydroxyl group at the third position and the carbonyl chloride group at the first position make this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypiperidine-1-carbonyl chloride typically involves the functionalization of piperidine derivatives. One common method is the chlorination of 3-hydroxypiperidine using thionyl chloride (SOCl₂) under controlled conditions. This reaction replaces the hydroxyl group with a carbonyl chloride group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Hydroxypiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or amine.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
科学的研究の応用
3-Hydroxypiperidine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 3-Hydroxypiperidine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, which can interact with biological targets such as enzymes and receptors. The specific molecular targets and pathways depend on the nature of the derivative formed .
類似化合物との比較
Similar Compounds
3-Hydroxypiperidine: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Piperidine-1-carbonyl chloride: Lacks the hydroxyl group, limiting its applications in certain chemical reactions.
3-Hydroxypiperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications
Uniqueness
3-Hydroxypiperidine-1-carbonyl chloride is unique due to the presence of both the hydroxyl and carbonyl chloride groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds .
特性
CAS番号 |
76263-92-8 |
|---|---|
分子式 |
C6H10ClNO2 |
分子量 |
163.60 g/mol |
IUPAC名 |
3-hydroxypiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c7-6(10)8-3-1-2-5(9)4-8/h5,9H,1-4H2 |
InChIキー |
HOPJDMUQXMCFGQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C(=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


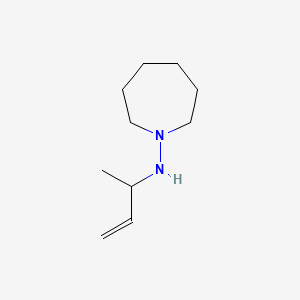
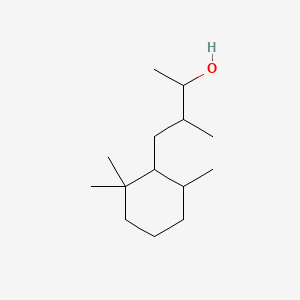

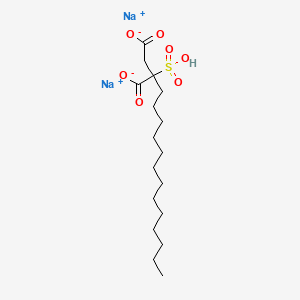
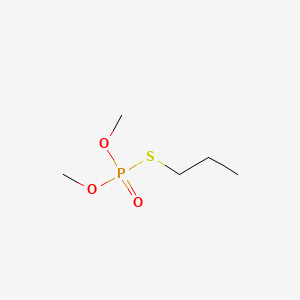
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)


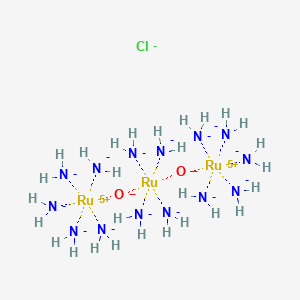
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
